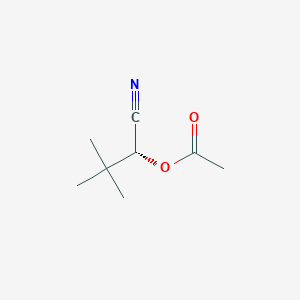
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10F3NO . It includes a benzene ring substituted with a trifluoromethyl group and an aminoethanol group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 205.18 . It appears as a solid under normal conditions .Aplicaciones Científicas De Investigación
Catalyst for Chiral Synthesis
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. A study demonstrated the application of a catalyst derived from Burkholderia cenocepacia for this purpose, highlighting its potential in obtaining aromatic chiral alcohols, which are valuable building blocks in pharmaceutical applications (Yu et al., 2018).
Biocatalysis in Pharmaceutical Intermediates
Another study focused on the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, highlighting its importance as a pharmaceutical intermediate. The research developed a bioprocess using recombinant Escherichia coli cells, achieving high enantioselectivity and efficiency in the asymmetric reduction of 4-(trifluoromethyl)acetophenone. This method presents a scalable and potentially applicable process for the pharmaceutical industry, showcasing the versatility of this compound in drug synthesis (Chen et al., 2019).
Antimicrobial Properties
The compound also finds application in the synthesis of new molecules with biological activities. For example, the treatment of 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone with heteroarylhydrazines led to the formation of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which displayed significant antibacterial properties against a range of bacteria. This highlights the potential of this compound derivatives in the development of new antimicrobial agents (Kumar et al., 2005).
Development of Chitosan Films
Furthermore, the compound's derivatives have been explored for their use in material science, such as in the development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives. This application underlines the multifunctionality of this compound and its derivatives, extending beyond pharmaceuticals into materials science (Zarandona et al., 2020).
Synthesis of NLO Active Materials
Moreover, derivatives of this compound have been synthesized for applications in non-linear optics (NLO), specifically for the development of NLO active polyurethanes. This underscores the compound's role in the synthesis of materials with advanced optical properties, contributing to fields such as photonics and optoelectronics (Jecs et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound contains a benzene ring substituted with one or more trifluoromethyl groups , which may influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to interact with pathways via hydrogen bonding .
Propiedades
IUPAC Name |
2-amino-1-[2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFMQWFYUHRQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551279 |
Source


|
| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133562-36-4 |
Source


|
| Record name | α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133562-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

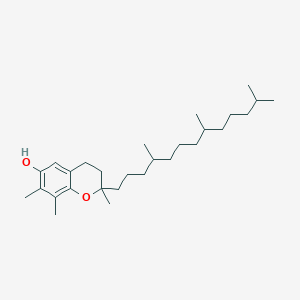
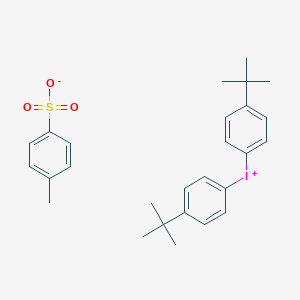

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

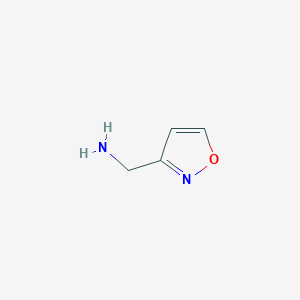

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)


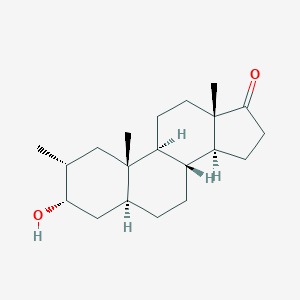
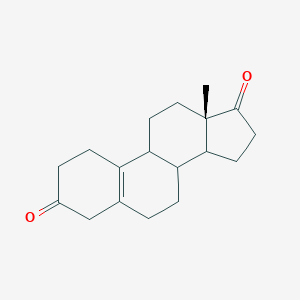
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
